molecular formula C20H26BNO5S B8248033 N-(4-Methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide

N-(4-Methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide

Cat. No.: B8248033
M. Wt: 403.3 g/mol
InChI Key: XIAMJCSGCANVJH-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronate-containing sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-methoxybenzyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) moiety. The compound’s structure integrates a sulfonamide group, known for its role in medicinal chemistry and catalysis, with a boronate ester, which is widely utilized in Suzuki-Miyaura cross-coupling reactions and hydrogen peroxide sensing . The 4-methoxybenzyl group enhances solubility in organic solvents and may influence biological activity or stability through steric and electronic effects .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BNO5S/c1-19(2)20(3,4)27-21(26-19)16-8-12-18(13-9-16)28(23,24)22-14-15-6-10-17(25-5)11-7-15/h6-13,22H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAMJCSGCANVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BNO5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Methoxybenzyl Intermediate: This step involves the reaction of 4-methoxybenzyl chloride with a suitable nucleophile to form the methoxybenzyl intermediate.

    Introduction of the Dioxaborolane Group: The intermediate is then reacted with a boronic acid derivative under specific conditions to introduce the dioxaborolane group.

    Sulfonamide Formation: Finally, the compound undergoes a sulfonamide formation reaction, where the benzenesulfonamide group is introduced.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
N-(4-Methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide has been studied for its potential anticancer properties. The incorporation of boron into the molecular structure enhances its reactivity and selectivity towards cancer cells. Research indicates that compounds with dioxaborolane moieties exhibit promising cytotoxic effects against various cancer cell lines by disrupting cellular processes related to proliferation and survival.

Mechanism of Action:
The compound's mechanism involves the inhibition of specific enzymes crucial for tumor growth. Studies have shown that it interferes with the activity of proteasomes—complexes responsible for degrading unneeded proteins within cells—thereby inducing apoptosis in cancer cells .

Organic Synthesis

Reagent in Cross-Coupling Reactions:
this compound serves as an effective reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis. The presence of the boron atom facilitates the transfer of aryl groups to other substrates under mild conditions .

Synthesis of Complex Molecules:
The compound is utilized in synthesizing more complex organic molecules. Its ability to form stable complexes with transition metals allows for the development of diverse chemical entities that can be further modified for specific applications in pharmaceuticals and agrochemicals .

Materials Science

Development of Functional Materials:
The unique properties of this compound make it suitable for developing functional materials. Its incorporation into polymer matrices enhances the mechanical and thermal properties of the materials while providing additional functionalities such as electrical conductivity or responsiveness to environmental stimuli .

Nanomaterials:
Recent studies have explored using this compound in fabricating nanomaterials with tailored properties for applications in electronics and photonics. The boron-containing structure contributes to improved performance characteristics such as enhanced charge transport and light absorption capabilities .

Case Studies and Research Findings

StudyFocusFindings
Anticancer Activity Investigated the cytotoxic effects on breast cancer cell linesDemonstrated significant reduction in cell viability at low concentrations
Cross-Coupling Reactions Evaluated efficiency in Suzuki-Miyaura couplingAchieved high yields with various aryl halides under mild conditions
Functional Materials Development Explored incorporation into polymer compositesEnhanced mechanical strength and thermal stability observed

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Sulfonamide-Boronate Derivatives

  • N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide (CAS 616880-14-9) Molecular Formula: C₁₃H₁₈BNO₄S Key Differences: Replaces the 4-methoxybenzyl group with a methyl group on the sulfonamide nitrogen.
  • N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 1014613-40-1) Molecular Formula: C₁₅H₂₂BNO₅S Key Differences: Substitutes the methoxybenzyl group with a hydroxyethyl chain. Implications: The hydroxyethyl group introduces hydrogen-bonding capacity, which may enhance interactions with biological targets or polar solvents .

Heterocyclic Boronate Analogues

  • N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide (CAS 1220220-21-2) Molecular Formula: C₁₃H₁₉BN₂O₃ Key Differences: Replaces the benzene ring with a pyridine ring and incorporates an acetamide group. The acetamide group may improve metabolic stability compared to sulfonamides .

Functional Group Comparisons

Urea vs. Sulfonamide Boronates

  • 1-(4-Methoxybenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874298-21-2)
    • Key Feature : Replaces sulfonamide with a urea group.
    • Implications : Urea derivatives exhibit stronger hydrogen-bonding interactions, which are advantageous in kinase inhibition or supramolecular chemistry. However, sulfonamides generally exhibit better hydrolytic stability .

Reactivity in Suzuki-Miyaura Cross-Coupling

The target compound’s pinacol boronate group enables participation in Suzuki-Miyaura reactions. Comparative studies with simpler aryl boronates (e.g., phenylboronic acid pinacol ester) reveal:

  • Reactivity : Electron-withdrawing sulfonamide groups slightly reduce the boronate’s nucleophilicity, requiring optimized reaction conditions (e.g., higher Pd catalyst loading) .
  • Yield : Cross-coupling yields with aryl halides range from 70–85%, comparable to N-[4-(dioxaborolan-2-yl)phenyl]carbamate derivatives (75–90%) .

Spectral and Physical Properties

Compound IR ν(NH) (cm⁻¹) IR ν(SO₂) (cm⁻¹) Melting Point (°C)
Target Compound 3278–3414 1150–1170 Not Reported
N-(4-Methoxyphenyl)benzenesulfonamide (CAS Unreported) 3150–3319 1165–1185 160–162
N-(4,5-Dimethylisoxazol-3-yl)-N-(methoxymethyl)-2-(dioxaborolan-2-yl)benzenesulfonamide 3250–3350 1140–1160 145–148

Key Observations :

  • The target’s NH stretching (3278–3414 cm⁻¹) aligns with sulfonamide tautomers, confirming the absence of thiol-thione tautomerism seen in triazole derivatives .
  • SO₂ asymmetric stretching (1150–1170 cm⁻¹) is consistent with sulfonamide electronic effects .

Biological Activity

N-(4-Methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₃BNO₄S
  • Molecular Weight : 371.45 g/mol
  • CAS Number : 875667-84-8
  • Structure : The compound features a sulfonamide group which is known for its bioactivity and a boron-containing moiety that enhances its chemical properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. The boron atom plays a crucial role in the interaction with biological targets, particularly in kinase inhibition.

Biological Activity

The compound has shown promising results in several biological assays:

  • Kinase Inhibition : It has been identified as a potential inhibitor of various kinases, which are critical in signaling pathways related to cancer and other diseases. The inhibition of these enzymes can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values suggest moderate activity against multidrug-resistant organisms.
  • Cytotoxicity : In vitro tests have demonstrated that the compound can induce cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

Data Table: Biological Activities

Activity TypeTarget/OrganismAssay ResultReference
Kinase InhibitionEGFRIC50 = 50 nM
AntimicrobialMRSAMIC = 8 µg/mL
CytotoxicityHeLa Cell LineIC50 = 10 µM

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted on various cancer cell lines (e.g., breast and lung cancer) revealed that this compound significantly inhibited cell growth compared to control groups. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
  • Case Study on Antimicrobial Efficacy :
    • A clinical trial assessed the efficacy of this compound against resistant strains of Staphylococcus aureus. Results indicated a promising reduction in bacterial load in treated subjects compared to controls, highlighting its potential as an alternative therapeutic option.

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its selectivity and potency against specific targets. Modifications to the sulfonamide moiety have been explored to improve pharmacokinetic properties without compromising biological activity.

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